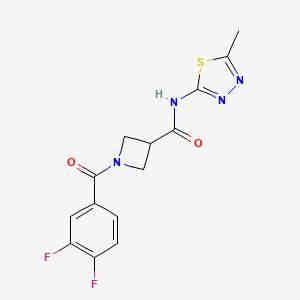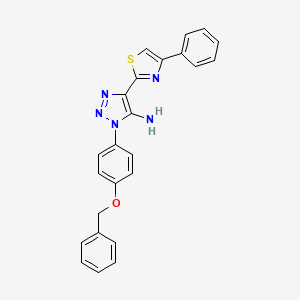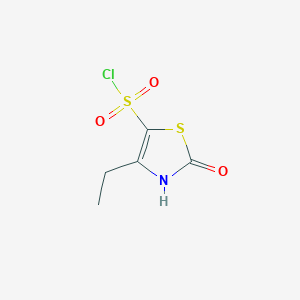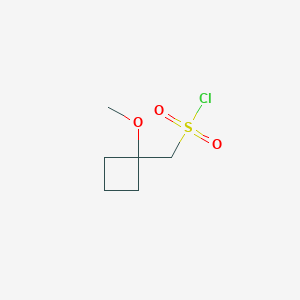
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H12F2N4O2S and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) involved the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold, which is closely related to the core structure of interest. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, demonstrating promising results. The study also included molecular docking and ADMET prediction, highlighting the potential of these compounds as anticancer agents (Tiwari et al., 2017).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating thiadiazole units, which exhibited significant anti-inflammatory and analgesic activities. This study provides insight into the therapeutic potential of compounds with thiadiazole motifs, suggesting possible applications for the chemical structure (Abu‐Hashem et al., 2020).
Effects on DNA Methylation Level
Research by Hovsepyan et al. (2019) focused on the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles derivatives, including those with carboxamide groups, and their ability to inhibit tumor DNA methylation in vitro. This indicates a potential application in epigenetic therapy or as a tool in cancer research (Hovsepyan et al., 2019).
Antimicrobial Activities
A study by Jadhav et al. (2017) evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which share a similar structural motif with the compound of interest. These compounds demonstrated moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Synthesis of Heterocycles with Antifungal and Antibacterial Activities
Shukla and Srivastava (2008) synthesized new thiadiazoles and azetidine-containing compounds from benzotriazole, evaluating their antifungal and antibacterial activities. This study highlights the versatility of thiadiazole and azetidine moieties in developing compounds with significant bioactivity, suggesting potential research applications for the compound (Shukla & Srivastava, 2008).
Propiedades
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2S/c1-7-18-19-14(23-7)17-12(21)9-5-20(6-9)13(22)8-2-3-10(15)11(16)4-8/h2-4,9H,5-6H2,1H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCBIYCVCCDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)
![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)
![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)


![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)
